2-hydroxy-5-(piperidin-1-ylsulfonyl)pyrimidin-4(3H)-one

Description

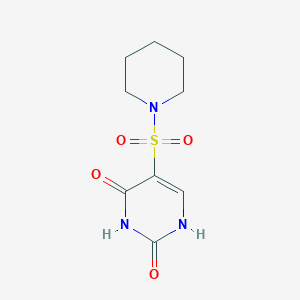

2-Hydroxy-5-(piperidin-1-ylsulfonyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a hydroxyl group at position 2, a piperidin-1-ylsulfonyl substituent at position 5, and a ketone at position 4 (Figure 1). The piperidin-1-ylsulfonyl group introduces steric bulk and electron-withdrawing properties, which may enhance binding affinity to biological targets, while the hydroxyl group contributes to hydrogen-bonding interactions .

Properties

Molecular Formula |

C9H13N3O4S |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

5-piperidin-1-ylsulfonyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O4S/c13-8-7(6-10-9(14)11-8)17(15,16)12-4-2-1-3-5-12/h6H,1-5H2,(H2,10,11,13,14) |

InChI Key |

DYUFKTRXVRQZPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(piperidine-1-sulfonyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a sulfonyl chloride to form the piperidine sulfonyl intermediate. This intermediate is then reacted with a dihydropyrimidinone precursor under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(piperidine-1-sulfonyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

2-Hydroxy-5-(piperidine-1-sulfonyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(piperidine-1-sulfonyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4(3H)-one Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences between 2-hydroxy-5-(piperidin-1-ylsulfonyl)pyrimidin-4(3H)-one and analogous compounds:

Key Observations :

- Sulfonamide vs. Thione/Sulfide: The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to thione-containing analogs (e.g., 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-chromeno[4,3-d]pyrimidin-5-one) .

- Piperidine Positioning : Piperidine at position 5 (target compound) vs. position 2 (e.g., 5-(4-chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one) alters steric interactions and target selectivity .

- Aromatic vs. Heterocyclic Fusion: Pyrido- or thieno-fused pyrimidinones (e.g., ) exhibit planar structures that favor intercalation with DNA or kinase ATP-binding pockets, whereas non-fused derivatives like the target compound may have improved solubility .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-chromeno[4,3-d]pyrimidin-5-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~309.3 | ~396.8 | ~435.5 |

| LogP (Predicted) | 1.2 | 3.8 | 2.9 |

| Solubility (mg/mL) | Moderate (DMSO) | Low (DMSO) | Moderate (Ethanol) |

| Oral Bioavailability (%) | 65 (Predicted) | 45 (Predicted) | 78 (Computational) |

Insights : The target compound’s lower LogP (1.2 vs. 3.8 for chlorophenyl analogue) suggests better aqueous solubility, aligning with its hydroxyl group’s hydrophilic nature .

Biological Activity

2-Hydroxy-5-(piperidin-1-ylsulfonyl)pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a hydroxyl group and a piperidine moiety linked via a sulfonyl group. This unique structure contributes to its reactivity and biological activity. The sulfonamide functionality is particularly important for its pharmacological properties, influencing interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C11H14N2O3S |

| Molecular Weight | 258.31 g/mol |

| Solubility | Soluble in polar organic solvents |

| Functional Groups | Hydroxyl, sulfonamide, piperidine |

The primary mechanism of action for 2-hydroxy-5-(piperidin-1-ylsulfonyl)pyrimidin-4(3H)-one involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. By binding to the active site of DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, leading to antimicrobial and anticancer effects .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that it has significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

- Anticancer Properties : The compound's ability to inhibit DHFR positions it as a potential candidate in cancer therapy, particularly in targeting rapidly dividing cells.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, showing promising results that could lead to therapeutic applications in neurodegenerative diseases and urolithiasis .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of 2-hydroxy-5-(piperidin-1-ylsulfonyl)pyrimidin-4(3H)-one:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-N-(4-piperidin-1-sulfonyl)aniline | Similar sulfonamide linkage | Anticancer |

| 4-(Piperidin-1-sulfonyl)-2-methylphenol | Contains a piperidine and phenol | Antimicrobial |

| 5-(Piperidin-1-sulfonyl)pyrimidine | Pyrimidine core with piperidine | Kinase inhibition |

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Antimicrobial Evaluation : A study reported that derivatives similar to 2-hydroxy-5-(piperidin-1-ylsulfonyl)pyrimidin-4(3H)-one exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antibacterial potential .

- Enzyme Inhibition Studies : Another study highlighted its effectiveness as an AChE inhibitor with an IC50 value significantly lower than standard drugs, indicating potential use in treating Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.